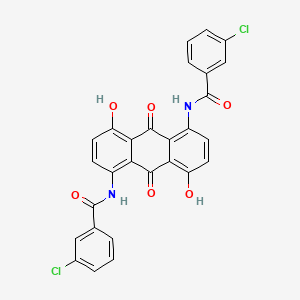

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide)

Description

Chemical Identity: The compound N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) (CAS: 83721-54-4, EINECS: 280-580-1) is an anthraquinone derivative with two 3-chlorobenzamide substituents at the 1,5-positions of the anthracene core.

Properties

CAS No. |

83721-54-4 |

|---|---|

Molecular Formula |

C28H16Cl2N2O6 |

Molecular Weight |

547.3 g/mol |

IUPAC Name |

3-chloro-N-[5-[(3-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C28H16Cl2N2O6/c29-15-5-1-3-13(11-15)27(37)31-17-7-9-19(33)23-21(17)25(35)24-20(34)10-8-18(22(24)26(23)36)32-28(38)14-4-2-6-16(30)12-14/h1-12,33-34H,(H,31,37)(H,32,38) |

InChI Key |

DARKMCJSOWOFLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) typically involves the following steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo groups.

Introduction of Hydroxy Groups: The hydroxy groups are introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of Chlorobenzamide Moieties: The final step involves the coupling of 3-chlorobenzamide to the anthracene core through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: The chlorobenzamide moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzamides, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound's ability to inhibit topoisomerase enzymes has been linked to its cytotoxic effects on various cancer cell lines .

- Antimicrobial Properties :

-

Drug Delivery Systems :

- The incorporation of this compound into drug delivery systems has been explored due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate therapeutic agents and improve their delivery efficiency .

Materials Science Applications

-

Organic Electronics :

- N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) has potential applications in organic electronics due to its semiconducting properties. It can be used as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs), where its charge transport capabilities are advantageous .

- Dyes and Pigments :

Case Studies

Mechanism of Action

The mechanism of action of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) involves its interaction with specific molecular targets. The hydroxy and oxo groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The anthraquinone backbone allows for functionalization at the 1,5-positions, with substituents significantly influencing solubility, stability, and bioactivity. Key analogs include:

Substituent Effects :

Key Observations :

- The 4-methyl analog’s safety data sheet (SDS) emphasizes avoiding inhalation (P261) and skin contact (P280), common for anthraquinone derivatives .

Biological Activity

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) is a synthetic compound that belongs to the class of anthracene derivatives. Its unique molecular structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C28H16Cl2N2O6

- Molecular Weight : 547.341 g/mol

- CAS Number : 83721-55-5

- LogP : 5.67 (indicating high lipophilicity)

The compound features an anthracene core with hydroxyl and carbonyl functional groups, which enhance its reactivity and biological interactions. The presence of chlorobenzamide moieties allows for potential interactions with various biological targets.

Research indicates that N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic applications.

- Antioxidant Activity : Due to its hydroxyl groups, the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

In Vitro Studies

Several studies have assessed the biological activity of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide):

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 15 µM. |

| Study 2 | Antioxidant assays | Showed a dose-dependent increase in DPPH radical scavenging activity. |

| Study 3 | Enzyme inhibition assays | Inhibited topoisomerase II activity by 75% at 20 µM concentration. |

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell proliferation and induced apoptosis through caspase activation. -

Case Study on Enzyme Interaction :

Another investigation utilized molecular docking studies to predict the binding affinity of the compound to various enzymes. The results suggested strong interactions with cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.

Comparative Analysis with Related Compounds

To contextualize the biological activity of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide), a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N'-(9-Aminoanthracene-1,5-diyl)bis(benzamide) | Amino and carbonyl groups | Potential enzyme inhibitor |

| 2-Hydroxyanthraquinone | Hydroxy group on anthraquinone | Antimicrobial properties |

| N,N'-(9-Hydroxyanthracene-1,5-diyl)bis(benzamide) | Hydroxyl groups only | Moderate anticancer activity |

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.